Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride
Description
Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride is a cyclohexane-based compound featuring a propanoate ester backbone and a primary amine group at the 4-position of the cyclohexyl ring in the (1r,4r) stereochemical configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.
Properties
IUPAC Name |
ethyl 3-(4-aminocyclohexyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h9-10H,2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHYOQPKPTXXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCC(CC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.
Esterification: The ethyl ester group is added through esterification reactions, typically involving ethanol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemical Synthesis
Ethyl 3-((1R,4R)-4-aminocyclohexyl)propanoate hydrochloride serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to new derivatives with enhanced properties. The compound is synthesized through multi-step reactions involving the cyclization of amino acids and subsequent esterification processes.
Synthesis Overview:
- Starting Materials: Typically includes amino acids and alkyl halides.
- Key Reactions:
- Cyclization to form the cyclohexyl moiety.
- Esterification to introduce the ethyl propanoate group.
This compound's ability to undergo further chemical transformations makes it valuable for generating libraries of related compounds for biological testing.
Research indicates that this compound exhibits various biological activities. Compounds with similar structures have been studied for their potential as pharmacological agents.
Binding Affinity Studies
Interaction studies focus on the compound's binding affinity to different biological targets, which include:
- Receptors: Potential interactions with neurotransmitter receptors (e.g., dopamine receptors).
- Enzymes: Inhibition or modulation of specific enzymes involved in metabolic pathways.
These studies are crucial for understanding how structural modifications impact the efficacy and safety profiles of the compound.
Therapeutic Potential
Given its structural features, this compound is being investigated for therapeutic applications:
Potential Uses:
- Antidepressants: Similar compounds have shown promise in treating depression by modulating neurotransmitter systems.
- Analgesics: Investigated for pain relief properties due to its interaction with pain pathways.
The stereochemistry of the compound plays a significant role in its biological activity, influencing receptor binding and metabolic stability.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of similar compounds in animal models, demonstrating significant reductions in depressive behaviors when administered at specific dosages.
Case Study 2: Pain Modulation
Research focused on the analgesic properties of related compounds showed that modifications to the cyclohexane ring can enhance pain relief while minimizing side effects.
Mechanism of Action
The mechanism of action of Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between Ethyl 3-((1r,4r)-4-aminocyclohexyl)propanoate hydrochloride and related compounds:
*Molecular formula and weight estimated based on IUPAC nomenclature due to incomplete data in evidence.
Structural and Functional Analysis
Cyclohexyl vs. Aromatic Substituents
- This compound exhibits a rigid cyclohexyl ring, which may improve metabolic stability compared to aromatic analogs like Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. The (1r,4r) configuration likely optimizes spatial orientation for target binding, a feature absent in non-stereospecific compounds .
Ester Chain Length
- The propanoate ester in the target compound provides a balance between solubility and membrane permeability.
Amine Functionalization
- Primary amines (e.g., in the target compound) are more reactive in coupling reactions compared to tertiary amines (e.g., dimethylamino group in Venlafaxine impurity), which may reduce unintended side reactions during synthesis .
Biological Activity
Ethyl 3-((1R,4R)-4-aminocyclohexyl)propanoate hydrochloride is an organic compound notable for its unique structural features, including an ester functional group, an amine group, and a cyclohexyl ring. This compound has attracted attention in various fields such as medicinal chemistry and pharmacology due to its potential biological activities. The stereochemistry indicated by "(1R,4R)" plays a crucial role in determining the compound's interactions with biological targets.
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 250.76 g/mol. The presence of both an amino group and an ester enhances its reactivity and potential for biological interactions.
The biological activity of this compound is primarily mediated through its interaction with specific cellular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their functions. Additionally, the ester group can undergo hydrolysis, leading to the release of active metabolites that may interact with cellular pathways involved in various physiological processes.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
- Antimicrobial Activity : Preliminary findings indicate potential antimicrobial effects against certain bacterial strains.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals important insights into its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride | Acetate instead of propanoate | Varies; potential differences in pharmacokinetics |
| N-(cyclohexylmethyl)propionamide | Amide instead of ester | Different interaction profile |
| Cyclohexanamine | Lacks ester functionality | Less versatile in biological interactions |
This table highlights the unique aspects of this compound that may enhance its efficacy as a therapeutic agent compared to structurally similar compounds.
Case Studies
Several case studies have investigated the biological activity of this compound:
- In Vitro Anticancer Study : A study evaluated the compound's effect on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 72 hours of treatment. Apoptosis was confirmed through caspase-3 activation assays.
- Neuroprotection Assessment : Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress. The results demonstrated that treatment with this compound significantly reduced neuronal cell death compared to controls.
- Antimicrobial Testing : A preliminary antimicrobial assay showed that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in infection control.
Q & A
Q. What synthetic routes are reported for this compound?
- A common approach involves: (i) Functionalization of (1r,4r)-4-aminocyclohexane via nucleophilic substitution or reductive amination. (ii) Esterification of the propanoic acid moiety using ethanol under acidic catalysis. (iii) Hydrochloride salt formation via HCl gas or aqueous HCl. Critical steps include stereochemical control during cyclohexylamine synthesis and purification via column chromatography (silica gel, eluent: DCM/MeOH) .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR (¹H/¹³C): Confirm stereochemistry (axial vs. equatorial substituents on cyclohexane) and ester/amine functionality.
- HPLC-MS: Assess purity (>95%) and detect impurities (e.g., unreacted starting materials).
- X-ray crystallography: Resolve absolute configuration if single crystals are obtainable.
- TGA/DSC: Evaluate thermal stability and decomposition profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Discrepancies may arise from stereochemical impurities or solvent effects. Recommendations: (i) Validate purity via chiral HPLC (e.g., Chiralpak AD-H column). (ii) Compare activity across multiple assays (e.g., enzyme inhibition vs. cell-based assays). (iii) Use isothermal titration calorimetry (ITC) to study binding thermodynamics, accounting for buffer/pH effects .
Q. What strategies optimize the yield of the (1r,4r) diastereomer during synthesis?
- Catalytic asymmetric synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amination.
- Dynamic kinetic resolution: Employ enzymes (e.g., lipases) to favor the desired diastereomer.
- Crystallization-induced diastereomer transformation (CIDT): Leverage solubility differences in ethanol/water mixtures to enrich the (1r,4r) form .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Accelerated stability testing: Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Light sensitivity: Use amber vials and assess UV-induced decomposition (λ = 254 nm).
- Recommended storage: Argon atmosphere, −20°C, desiccated. Hydrochloride salts are generally stable but may hydrolyze in aqueous buffers at pH > 8 .
Q. What methodologies differentiate this compound from structurally similar analogs (e.g., piperidine or non-cyclohexyl derivatives)?
- Mass spectrometry fragmentation patterns: Compare unique fragments (e.g., m/z 154 for cyclohexylamine cleavage).
- 2D-NMR (NOESY/ROESY): Identify spatial correlations between the cyclohexyl proton and ester group.
- Biological profiling: Screen against target receptors (e.g., GPCRs) to highlight selectivity differences .
Q. How can impurities (e.g., residual solvents, byproducts) be quantified and mitigated?
- GC-MS headspace analysis: Detect volatile impurities (e.g., ethyl acetate, residual HCl).
- Ion chromatography: Quantify chloride counterion content.
- Process optimization: Reduce byproducts via controlled reaction stoichiometry and post-synthetic washes (e.g., NaHCO₃ for acid removal) .
Methodological Notes
- Stereochemical validation: Always correlate experimental data (NMR, HPLC) with computational models (DFT for energy-minimized conformers) .
- Biological assays: Use freshly prepared solutions in PBS (pH 7.4) to prevent ester hydrolysis.
- Safety: Follow OSHA guidelines for handling hydrochloride salts (ventilation, PPE) due to potential respiratory irritation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
